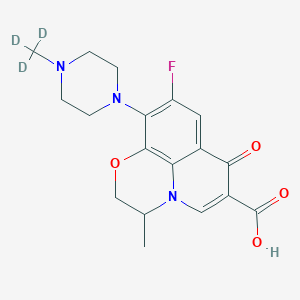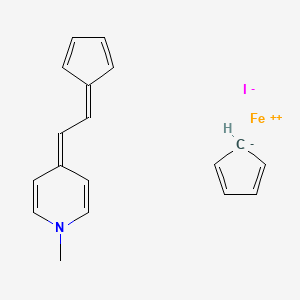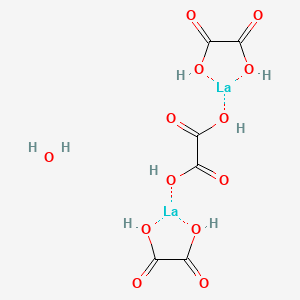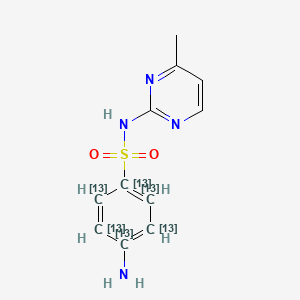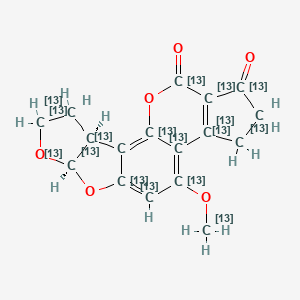
Aflatoxin B2-13C17
Descripción general
Descripción
Aflatoxin B2-13C17 is a fully 13C-labelled form of Aflatoxin B2 . It is used as an analytical standard for the quantification of Aflatoxin B2 . Aflatoxin B2 is a mycotoxin produced by the fungi Aspergillus terricola . It has been found to induce hepatic autophagy and apoptosis in broiler chickens when administered at doses of 0.2, 0.4, and 0.8 mg/kg . Aflatoxin B2 (0.5 and 1 mg/animal) also induces parenchymal cell hyperplasia in rats .
Synthesis Analysis
The synthesis of Aflatoxins has been a topic of research for many years . Aflatoxins are produced by Aspergillus flavus, Aspergillus nomius, and Aspergillus parasiticus . They are a group of pentacyclic natural products with difuran and coumarin skeletons . The unique skeletons of aflatoxins and their risk to human health have led to the publication of several remarkable total syntheses .Molecular Structure Analysis
The empirical formula of this compound is 13C17H14O6 . Its molecular weight is 331.16 . The SMILES string representation of its structure is [13CH3]O[13c]1[13cH][13c]2O[13C@H]3O[13CH2][13CH2][13C@H]3[13c]2[13c]4O13C[13C]5=13C[13c]14 .Chemical Reactions Analysis
This compound is used as an internal standard for the quantification of Aflatoxin B2 . It is used in stable isotope dilution and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .Physical And Chemical Properties Analysis
This compound is a solution of approximately 0.5 μg/mL in acetonitrile . It is suitable for techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Aflatoxin Degradation Studies
Aflatoxin B1 (AFB1), a potent mutagen and carcinogen, poses significant threats to food industries and animal production. Research by Sangare et al. (2014) identified Pseudomonas aeruginosa strain N17-1, which can degrade AFB1, AFB2, and AFM1 significantly, highlighting its potential in industrial applications for aflatoxin degradation (Sangare et al., 2014).
Contamination Analysis in Food Products
Al-zoreky and Saleh (2017) conducted a study on aflatoxin contamination in imported rice, analyzing aflatoxin B1 and total aflatoxins. This research is crucial for understanding the prevalence and levels of aflatoxins in food commodities (Al-zoreky & Saleh, 2017).
Chromatographic Technologies for Aflatoxins Detection
Zhang and Banerjee (2020) reviewed advances in aflatoxins analysis, highlighting the importance of various cleanup strategies and analytical techniques for detecting aflatoxins in food and feeds, such as gas chromatography and mass spectrometry (Zhang & Banerjee, 2020).
Aptamers for Aflatoxin Detection
Ma et al. (2015) reported on the development of DNA aptamers for Aflatoxin B2 (AFB2), using these aptamers to construct a fluorescent biosensor. This approach shows promise for highly sensitive and specific detection of aflatoxins in various samples (Ma et al., 2015).
Isotope Dilution Assays
Zhang et al. (2017) conducted a study using stable isotope dilution assay (SIDA) and LC-MS/MS for determining various aflatoxins in foods, demonstrating the method's efficacy in identifying and quantifying multiple mycotoxins (Zhang et al., 2017).
Biosynthesis Pathway Studies
Research by Yu et al. (2004) on clustered pathway genes in aflatoxin biosynthesis provides insights into the genetic and biochemical pathways involved in the production of these toxins, which is crucial for understanding their occurrence and potential control strategies (Yu et al., 2004).
Metabolism and Viral Interactions
Groopman and Kensler (2005) explored the role of metabolism and viruses in aflatoxin-induced liver cancer, offering insights into the complex interactions between environmental agents and biological pathways leading to cancer (Groopman & Kensler, 2005).
Mecanismo De Acción
Target of Action
Aflatoxin B2-13C17, like its parent compound Aflatoxin B2, primarily targets the liver . It induces hepatic autophagy and apoptosis in broiler chickens when administered at doses of 0.2, 0.4, and 0.8 mg/kg . This compound also induces parenchymal cell hyperplasia in rats .
Mode of Action
The mode of action of this compound involves the induction of oxidative stress and the formation of a reactive epoxide derivative . The oxidative stress caused by this compound plays a significant role in its genotoxicity . The reactive epoxide derivative is thought to contribute to the induction of diseases caused by this compound .
Biochemical Pathways
This compound affects several biochemical pathways. The degradation of aflatoxins is initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Pharmacokinetics
It is intended for use as an internal standard for the quantification of aflatoxin b2 by gas chromatography or liquid chromatography-mass spectrometry . This suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties as Aflatoxin B2.
Result of Action
The result of this compound’s action is the induction of diseases. It induces hepatic autophagy and apoptosis in broiler chickens when administered at doses of 0.2, 0.4, and 0.8 mg/kg . This compound also induces parenchymal cell hyperplasia in rats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the fungi Aspergillus flavus and Aspergillus parasiticus, which produce Aflatoxin B2, are widely distributed in nature and grow over a wide range of geo-climatic conditions . Therefore, the presence and concentration of this compound in food and feed can vary depending on the environmental conditions where these commodities are produced and stored .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Aflatoxin B2-13C17 plays a significant role in biochemical reactions as a stable isotope-labeled internal standard. It interacts with various enzymes and proteins involved in the metabolism and detoxification of aflatoxins. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions are essential for studying the toxicokinetics and toxicodynamics of aflatoxins in biological systems.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by inducing oxidative stress, DNA damage, and apoptosis. In hepatocytes, it can activate signaling pathways such as the p53 pathway, leading to changes in gene expression and cellular metabolism . These effects are critical for understanding the cellular responses to aflatoxin exposure and the mechanisms underlying aflatoxin-induced toxicity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to reactive intermediates by cytochrome P450 enzymes. These intermediates can form adducts with DNA, leading to mutations and carcinogenesis . Additionally, this compound can inhibit or activate various enzymes involved in cellular metabolism, further contributing to its toxic effects . Understanding these molecular interactions is vital for developing strategies to mitigate aflatoxin toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy as an analytical standard . Long-term exposure to this compound in in vitro and in vivo studies has revealed persistent effects on cellular function, including sustained oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild toxic effects, while higher doses can lead to severe toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where specific doses are required to elicit particular toxic responses. Understanding these dosage effects is crucial for risk assessment and establishing safe exposure limits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can undergo further reactions, such as hydroxylation and conjugation with glutathione . These metabolic pathways are essential for detoxifying this compound and reducing its toxic effects. The formation of reactive intermediates also contributes to its carcinogenic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver, where it exerts its toxic effects. Understanding the transport and distribution of this compound is important for predicting its bioavailability and toxicity in different biological systems.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and other cellular components . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, affecting its ability to induce DNA damage and other toxic effects . Understanding its subcellular localization is crucial for elucidating the mechanisms of aflatoxin-induced toxicity.
Propiedades
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXEZEXMQWHT-DENWKYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746808 | |
| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217470-98-8 | |
| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




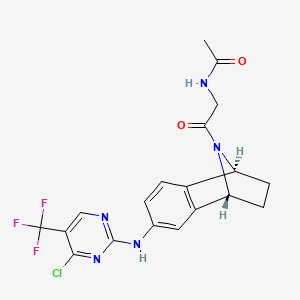

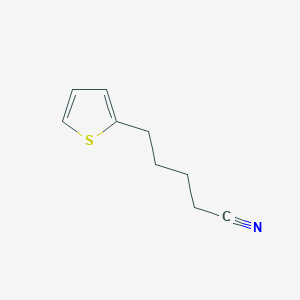
![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)


